N,N-Dimethyl-4-octaheptaenylaniline
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Overview
Description
N,N-Dimethyl-4-octaheptaenylaniline is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to an aniline ring with an extended conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-octaheptaenylaniline typically involves the reaction of aniline derivatives with dimethylamine in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes steps such as hydrogenation, methylation, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-4-octaheptaenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
N,N-Dimethyl-4-octaheptaenylaniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-octaheptaenylaniline exerts its effects involves its interaction with molecular targets through its conjugated system. This interaction can lead to changes in electronic properties, making it useful in applications like organic electronics. The compound’s ability to undergo various chemical reactions also allows it to interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar structure but lacks the extended conjugated system.
N,N-Dimethyl-4-nitroaniline: Contains a nitro group, making it more reactive in certain chemical reactions.
N,N-Dimethyl-4-aminostilbene: Similar conjugated system but different substitution pattern.
Uniqueness: N,N-Dimethyl-4-octaheptaenylaniline stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .
Properties
CAS No. |
918530-54-8 |
---|---|
Molecular Formula |
C16H13N |
Molecular Weight |
219.28 g/mol |
InChI |
InChI=1S/C16H13N/c1-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(2)3/h10-14H,1H2,2-3H3 |
InChI Key |
JONBIPIXTAKVNG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C=C=C=C=C=C=C |
Origin of Product |
United States |
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